molecular formula C24H14O8 B12071258 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid

Cat. No.: B12071258
M. Wt: 430.4 g/mol
InChI Key: BAISXRRJJTZVGI-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid is a complex organic compound with a unique structure that includes a fused ring system and multiple carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by oxidation and carboxylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.

Industry: Used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

  • 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione
  • Triptycene derivatives
  • Anthracene derivatives

Uniqueness: The presence of multiple carboxylic acid groups and the specific arrangement of the fused ring system make 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid unique. This structure imparts distinct chemical reactivity and potential for forming complex molecular architectures.

Properties

Molecular Formula

C24H14O8

Molecular Weight

430.4 g/mol

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12-tetracarboxylic acid

InChI

InChI=1S/C24H14O8/c25-21(26)15-5-11-13(7-17(15)23(29)30)20-10-4-2-1-3-9(10)19(11)12-6-16(22(27)28)18(24(31)32)8-14(12)20/h1-8,19-20H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

BAISXRRJJTZVGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4=CC(=C(C=C4C(C2=C1)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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